molecular formula C23H22O2S B11019812 6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

Cat. No.: B11019812
M. Wt: 362.5 g/mol
InChI Key: VJFKZDXEKKHFPH-UHFFFAOYSA-N
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Description

6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyclohexanone derivatives, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-one
  • 3-(6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-7’-yl)propanoic acid
  • 10’-{3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-9’,10’-dihydro-8’H-spiro-4’,8’(3’H)-dione

Uniqueness

6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione is unique due to its specific spirocyclic structure and the presence of a thione group. This combination of features imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione

InChI

InChI=1S/C23H22O2S/c26-22-14-18(16-7-3-1-4-8-16)19-13-17-9-12-23(10-5-2-6-11-23)25-20(17)15-21(19)24-22/h1,3-4,7-8,13-15H,2,5-6,9-12H2

InChI Key

VJFKZDXEKKHFPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=S)C=C4C5=CC=CC=C5

Origin of Product

United States

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